molecular formula C16H17F3N2O6 B1640056 N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester

N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester

Cat. No.: B1640056
M. Wt: 394.34 g/mol
InChI Key: RXRWKOBMLFNNBA-QCSVEXGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is particularly notable for its role as an intermediate in the synthesis of folic acid, a vital vitamin necessary for DNA synthesis, repair, and methylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Plays a role in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. As an intermediate in folic acid synthesis, it participates in biological reactions involving folate, which are crucial for DNA synthesis, repair, and methylation. The compound’s effects are mediated through its binding to enzymes and other proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate: A closely related compound with similar structural features and applications.

    N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester: Another related compound used in the synthesis of folic acid and other biochemical studies.

Uniqueness

Dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.

Properties

Molecular Formula

C16H17F3N2O6

Molecular Weight

394.34 g/mol

IUPAC Name

dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1/i7D2,8D2

InChI Key

RXRWKOBMLFNNBA-QCSVEXGJSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F)C([2H])([2H])C(=O)OC

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F

sequence

XX

Origin of Product

United States

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